Cas no 16503-95-0 (7,8-dimethoxyisoquinoline)
7,8-dimethoxyisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- Isoquinoline,7,8-dimethoxy-
- iso-Backebergine
- 7,8-dimethoxyisoquinoline
- SCHEMBL7865819
- Isobackebergine
- Isoquinoline, 7,8-dimethoxy-
- DTXSID80937027
- XGJLSAKJANGFSV-UHFFFAOYSA-N
- EN300-1722895
- 7,8-dimethoxy-isoquinoline
- 16503-95-0
-
- Inchi: 1S/C11H11NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-7H,1-2H3
- InChI Key: XGJLSAKJANGFSV-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=CC2C=CN=CC=21)OC
Computed Properties
- Exact Mass: 189.07903
- Monoisotopic Mass: 189.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 31.4Ų
Experimental Properties
- PSA: 31.35
7,8-dimethoxyisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1722895-0.05g |
7,8-dimethoxyisoquinoline |
16503-95-0 | 95% | 0.05g |
$245.0 | 2023-09-20 | |
| Enamine | EN300-1722895-0.1g |
7,8-dimethoxyisoquinoline |
16503-95-0 | 95% | 0.1g |
$366.0 | 2023-09-20 | |
| Enamine | EN300-1722895-0.25g |
7,8-dimethoxyisoquinoline |
16503-95-0 | 95% | 0.25g |
$524.0 | 2023-09-20 | |
| Enamine | EN300-1722895-0.5g |
7,8-dimethoxyisoquinoline |
16503-95-0 | 95% | 0.5g |
$824.0 | 2023-09-20 | |
| Enamine | EN300-1722895-1.0g |
7,8-dimethoxyisoquinoline |
16503-95-0 | 95% | 1g |
$1057.0 | 2023-06-04 | |
| Enamine | EN300-1722895-2.5g |
7,8-dimethoxyisoquinoline |
16503-95-0 | 95% | 2.5g |
$2071.0 | 2023-09-20 | |
| Enamine | EN300-1722895-5.0g |
7,8-dimethoxyisoquinoline |
16503-95-0 | 95% | 5g |
$3065.0 | 2023-06-04 | |
| Enamine | EN300-1722895-10.0g |
7,8-dimethoxyisoquinoline |
16503-95-0 | 95% | 10g |
$4545.0 | 2023-06-04 | |
| Enamine | EN300-1722895-1g |
7,8-dimethoxyisoquinoline |
16503-95-0 | 95% | 1g |
$1057.0 | 2023-09-20 | |
| Enamine | EN300-1722895-5g |
7,8-dimethoxyisoquinoline |
16503-95-0 | 95% | 5g |
$3065.0 | 2023-09-20 |
7,8-dimethoxyisoquinoline Related Literature
-
B. C. Uff,J. R. Kershaw J. Chem. Soc. C 1969 666
-
Chen Zhang,Yan-chi Pu,Zhu-Jun Yu,Cheng-yong Wu,Jürgen Brem,Michael A. McDonough,Christopher J. Schofield,Guo-Bo Li,Yong Wu Org. Chem. Front. 2018 5 1288
-
J. R. Kershaw,B. C. Uff Chem. Commun. (London) 1966 331
-
4. A total synthesis of (±)-capaurimineT. Kametani,T. Honda,M. Ihara J. Chem. Soc. C 1971 2396
-
5. Reissert compound chemistry. Part III. Some rearrangement and substitution reactionsB. C. Uff,J. R. Kershaw,S. R. Chhabra J. Chem. Soc. Perkin Trans. 1 1972 479
Additional information on 7,8-dimethoxyisoquinoline
Comprehensive Overview of 7,8-Dimethoxyisoquinoline (CAS No. 16503-95-0): Properties, Applications, and Research Insights
7,8-Dimethoxyisoquinoline (CAS No. 16503-95-0) is a heterocyclic organic compound belonging to the isoquinoline family, characterized by two methoxy groups at the 7 and 8 positions. This compound has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential biological activities. The isoquinoline derivatives are widely studied for their roles in medicinal chemistry, particularly in the development of novel therapeutic agents targeting neurological and metabolic disorders.
In recent years, the demand for 7,8-dimethoxyisoquinoline synthesis has increased, driven by its applications in drug discovery and organic synthesis. Researchers are particularly interested in its potential as a building block for bioactive molecules, given its ability to interact with various enzymes and receptors. The compound’s CAS number 16503-95-0 is frequently searched in academic databases and chemical catalogs, reflecting its relevance in modern research.
One of the key trends in the study of 7,8-dimethoxyisoquinoline is its exploration as a precursor for fluorescent probes. With the growing focus on imaging technologies in biomedical research, this compound’s derivatives are being investigated for their photophysical properties. Additionally, its structural similarity to alkaloids found in natural products has sparked interest in natural product synthesis and drug design.
The compound’s physicochemical properties, such as solubility, melting point, and stability, are critical for its handling and application in laboratory settings. Analytical techniques like HPLC, NMR, and mass spectrometry are commonly employed to characterize 7,8-dimethoxyisoquinoline and ensure its purity. These methods are often discussed in forums and research papers, addressing common queries like "how to purify 7,8-dimethoxyisoquinoline" or "best solvents for 7,8-dimethoxyisoquinoline."
From an industrial perspective, 7,8-dimethoxyisoquinoline is valued for its role in the synthesis of specialty chemicals and fine chemicals. Its versatility makes it a candidate for use in agrochemicals, dyes, and advanced materials. Companies specializing in custom synthesis often highlight this compound in their portfolios, catering to the needs of research institutions and pharmaceutical developers.
Environmental and safety considerations are also part of the discourse surrounding CAS No. 16503-95-0. While the compound is not classified as hazardous under standard regulations, proper handling protocols are emphasized in material safety data sheets (MSDS). Topics like "biodegradability of 7,8-dimethoxyisoquinoline" and "eco-friendly synthesis routes" align with the broader industry shift toward sustainable chemistry practices.
In summary, 7,8-dimethoxyisoquinoline (CAS No. 16503-95-0) is a multifaceted compound with expanding applications in science and industry. Its integration into cutting-edge research, coupled with its commercial viability, ensures its continued relevance. As exploration of its properties and derivatives progresses, this compound is poised to play a pivotal role in innovations across multiple disciplines.
16503-95-0 (7,8-dimethoxyisoquinoline) Related Products
- 15248-39-2(6,7-Dimethoxyisoquinoline)
- 13425-93-9(6,7-Dimethoxyquinolin-4-ol)
- 1723-70-2(8-Methoxyisoquinoline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)